Tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C16H23N3O3 and a molecular weight of 305.38 g/mol . It is a solid compound with a melting point of 159-160°C . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate with a hydrogenation catalyst such as 10% palladium on carbon (Pd/C) in anhydrous methanol . The reaction conditions include maintaining the reaction mixture under a hydrogen atmosphere until the reduction of the nitro group to an amino group is complete .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis route mentioned above can be scaled up for industrial production with appropriate modifications to the reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group in the precursor compound is reduced to an amino group using hydrogenation catalysts.
Substitution: The amino group can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Hydrogenation: 10% palladium on carbon (Pd/C) in anhydrous methanol.
Substitution: Various electrophiles can be used depending on the desired product.
Major Products Formed
The major product formed from the reduction of tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate is this compound . Further reactions can yield various substituted derivatives depending on the electrophiles used .
Scientific Research Applications
Tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate is used in several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and participate in nucleophilic substitution reactions, affecting various biological and chemical processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-(aminomethyl)benzoyl)piperazine-1-carboxylate
- Tert-butyl 4-(3-iodobenzoyl)piperazine-1-carboxylate
- (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone
Uniqueness
Tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate is unique due to its specific substitution pattern on the piperazine ring and the presence of both tert-butyl and aminobenzoyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-16(2,3)22-15(21)19-10-8-18(9-11-19)14(20)12-4-6-13(17)7-5-12/h4-7H,8-11,17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJKGZGOTDJFBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376914 | |
Record name | tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
350684-49-0 | |
Record name | tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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